

Ochratoxin C: A Historical and Technical Overview for the Scientific Community

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Compound of Interest

Compound Name: Ochratoxin C

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A comprehensive guide to the historical research, toxicological data, and experimental methodologies surrounding **Ochratoxin C**.

This technical whitepaper provides an in-depth exploration of **Ochratoxin C** (OTC), a mycotoxin structurally related to the more extensively studied Ochratoxin A (OTA). This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the historical findings, physicochemical properties, toxicological effects, and analytical methods pertaining to OTC. Given the rapid in vivo conversion of OTC to OTA, this guide also incorporates relevant data and signaling pathways associated with OTA to provide a comprehensive toxicological profile.

Introduction to Ochratoxin C

Ochratoxin C is a mycotoxin produced by several species of fungi belonging to the *Aspergillus* and *Penicillium* genera.^[1] Structurally, it is the ethyl ester of Ochratoxin A (OTA), consisting of a dihydroisocoumarin moiety linked to L-phenylalanine via an amide bond.^{[2][3]} First characterized in the 1960s, research has demonstrated that OTC is readily converted to OTA in biological systems, leading to the conclusion that its toxicity is comparable to that of its more prevalent counterpart.^[4] This conversion is a critical factor in assessing the toxicological risk of OTC.

Physicochemical Properties

A clear understanding of the physicochemical properties of **Ochratoxin C** is fundamental for its detection, quantification, and the study of its biological interactions.

Property	Value	Reference
Molecular Formula	C ₂₂ H ₂₂ ClNO ₆	[2]
Molecular Weight	431.9 g/mol	[2]
CAS Number	4865-85-4	[2]
Appearance	Amorphous solid	[2]
Solubility	Soluble in ethanol, methanol, DMF, and DMSO.	[3]

Historical Research Findings: A Timeline

The study of ochratoxins began in the mid-20th century, with significant discoveries paving the way for our current understanding of these mycotoxins.

- 1965: Ochratoxin A, B, and C are first isolated and characterized from cultures of *Aspergillus ochraceus*. This marks the beginning of research into this new class of mycotoxins.[2]
- 1970s: Early toxicological studies begin to reveal the potent nephrotoxic effects of ochratoxins in various animal species. Analytical methods, primarily Thin-Layer Chromatography (TLC), are developed for their detection in contaminated feed and foodstuffs.[5][6]
- 1980s-1990s: The in vivo conversion of **Ochratoxin C** to Ochratoxin A is demonstrated, establishing a direct toxicological link between the two compounds.[4] High-Performance Liquid Chromatography (HPLC) methods are refined, offering improved sensitivity and quantification for ochratoxin analysis.[7]
- 2000s-Present: Research focus shifts towards understanding the molecular mechanisms of ochratoxin toxicity, including the elucidation of affected signaling pathways, such as the MAPK and p53 pathways. Advanced analytical techniques like LC-MS/MS become more prevalent for mycotoxin analysis.

Quantitative Toxicological Data

The toxicity of **Ochratoxin C**, largely attributed to its conversion to Ochratoxin A, has been evaluated in various in vitro and in vivo models.

Parameter	Value	Species/Cell Line	Reference
LD ₅₀ (Oral)	20 mg/kg (for OTA)	Rat	[8][9]
LD ₅₀ (Oral)	46 mg/kg (for OTA)	Mouse	[8]
IC ₅₀ (Proliferation)	126 ng/mL	THP-1 monocytes	[5]
IC ₅₀ (Differentiation)	91 ng/mL	THP-1 monocytes	[5]
LC ₅₀ (Embryotoxicity)	0.32 nM	Zebrafish embryos	[5]

Experimental Protocols

This section provides detailed methodologies for key experiments historically and currently used in **Ochratoxin C** research.

Historical Analytical Method: Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography was one of the earliest methods used for the detection and semi-quantitative analysis of mycotoxins.

Protocol for TLC Analysis of Ochratoxins (circa 1970s):

- Sample Extraction:
 - Homogenize 50 g of the ground sample (e.g., grain) with 250 mL of a chloroform:methanol (1:1, v/v) mixture in a blender for 3 minutes.
 - Filter the extract through Whatman No. 1 filter paper.
 - Evaporate the solvent to dryness under reduced pressure at 50°C.

- Redissolve the residue in a small, known volume of chloroform (e.g., 1 mL).
- TLC Plate Preparation:
 - Use commercially available silica gel G plates (20x20 cm, 250 µm thickness).
 - Activate the plates by heating at 110°C for 1 hour before use.
- Chromatography:
 - Apply 5-20 µL of the sample extract and ochratoxin standards to the plate, 2 cm from the bottom edge.
 - Develop the plate in a saturated chromatography tank containing a solvent system of toluene:ethyl acetate:formic acid (6:3:1, v/v/v).
 - Allow the solvent front to migrate approximately 15 cm.
 - Remove the plate and air-dry in a fume hood.
- Detection and Quantification:
 - Visualize the plate under long-wave UV light (365 nm). Ochratoxins will appear as fluorescent spots.
 - Compare the fluorescence intensity and R_f value of the spots in the sample to those of the standards for semi-quantitative estimation.

Modern Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC with fluorescence detection is a widely used method for the sensitive and quantitative analysis of ochratoxins.

Protocol for HPLC-FLD Analysis of **Ochratoxin C**:

- Sample Preparation and Extraction:

- Weigh 25 g of the homogenized sample into a blender jar.
- Add 100 mL of acetonitrile:water (84:16, v/v) and blend at high speed for 3 minutes.
- Filter the extract through a fluted filter paper.
- Immunoaffinity Column Cleanup:
 - Dilute 10 mL of the filtered extract with 40 mL of phosphate-buffered saline (PBS).
 - Pass the diluted extract through an Ochratoxin-specific immunoaffinity column at a flow rate of 1-2 mL/min.
 - Wash the column with 10 mL of water to remove unbound impurities.
 - Elute the ochratoxins from the column with 2 mL of methanol, collecting the eluate in a vial.
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.
 - Reconstitute the residue in 500 µL of the mobile phase.
- HPLC-FLD Conditions:
 - Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
 - Mobile Phase: Acetonitrile:water:acetic acid (57:41:2, v/v/v).
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 20 µL.
 - Fluorescence Detector: Excitation wavelength of 333 nm and emission wavelength of 460 nm.
- Quantification:
 - Prepare a calibration curve using a series of **Ochratoxin C** standards of known concentrations.

- Quantify the amount of OTC in the sample by comparing its peak area to the calibration curve.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

Protocol for MTT Assay of **Ochratoxin C** on HepG2 Cells:

- Cell Culture:
 - Culture human hepatoma (HepG2) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
- Cell Seeding:
 - Trypsinize and seed the cells into a 96-well plate at a density of 1×10^4 cells per well in 100 µL of culture medium.
 - Incubate for 24 hours to allow for cell attachment.
- Toxin Exposure:
 - Prepare a stock solution of **Ochratoxin C** in DMSO and dilute it with culture medium to the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
 - Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of OTC. Include a vehicle control (medium with DMSO) and a blank (medium only).
 - Incubate the plate for 24, 48, or 72 hours.
- MTT Assay:
 - After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

- Incubate for 4 hours at 37°C, allowing the viable cells to convert the MTT into formazan crystals.
- Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.
 - Determine the IC₅₀ value (the concentration of OTC that causes 50% inhibition of cell viability).

Apoptosis Assay: Annexin V/Propidium Iodide Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol for Annexin V/PI Apoptosis Assay:

- Cell Treatment:
 - Seed and treat cells with **Ochratoxin C** as described in the cytotoxicity assay protocol.
- Cell Harvesting and Staining:
 - After the desired treatment period, collect both the floating and adherent cells.
 - Wash the cells twice with cold PBS and then resuspend them in 1X Annexin V binding buffer at a concentration of 1×10^6 cells/mL.
 - Transfer 100 µL of the cell suspension to a flow cytometry tube.
 - Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
 - Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

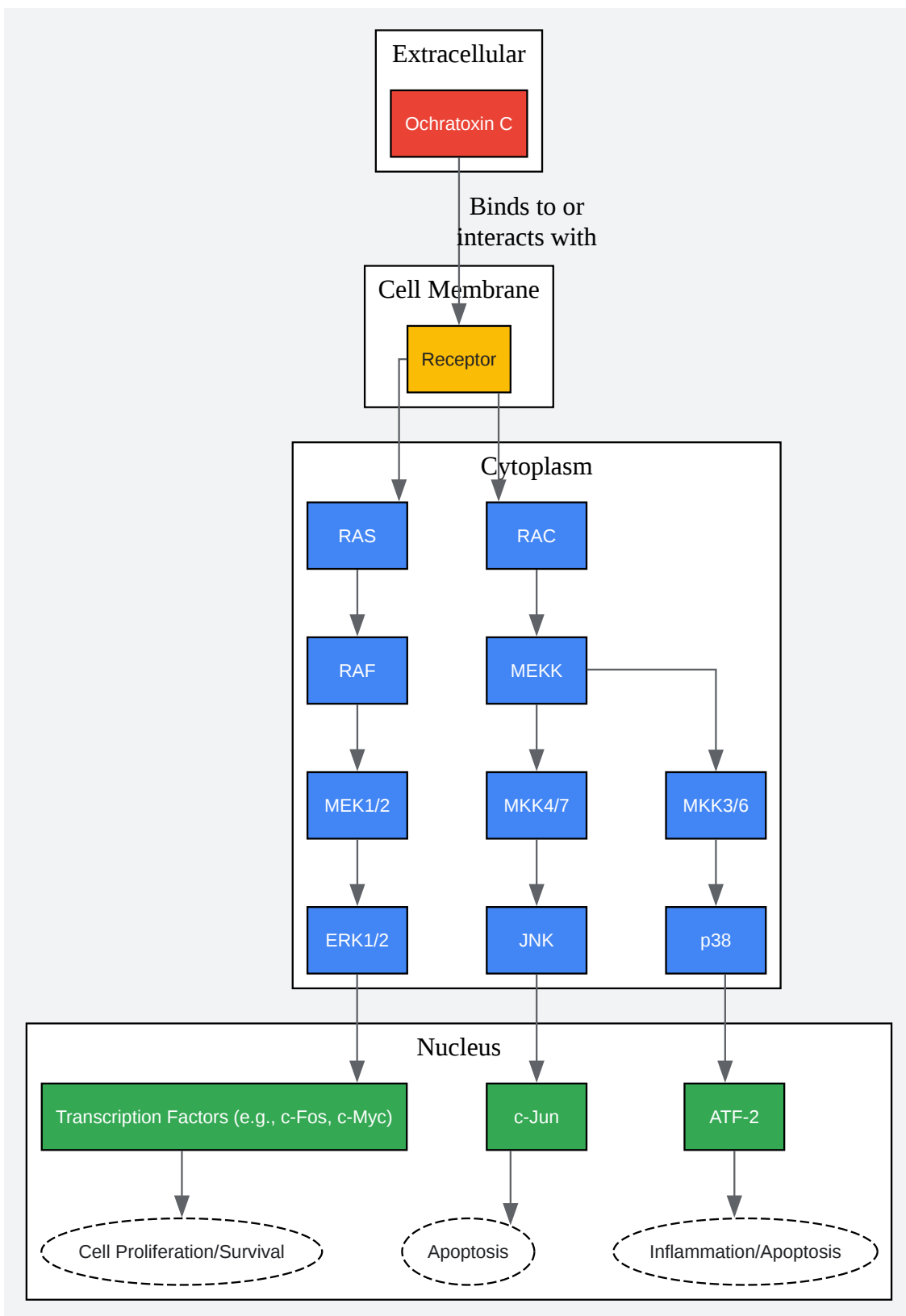
- Add 400 μ L of 1X Annexin V binding buffer to each tube.
- Flow Cytometry Analysis:
 - Analyze the stained cells by flow cytometry within one hour.
 - Viable cells are Annexin V-negative and PI-negative.
 - Early apoptotic cells are Annexin V-positive and PI-negative.
 - Late apoptotic or necrotic cells are both Annexin V-positive and PI-positive.

Key Signaling Pathways and Mechanisms of Action

The toxicity of ochratoxins is mediated through the disruption of several key cellular signaling pathways, primarily leading to oxidative stress, cell cycle arrest, and apoptosis. As **Ochratoxin C** is rapidly converted to Ochratoxin A in the body, the signaling pathways affected by OTA are considered directly relevant to OTC's mechanism of action.

MAPK Signaling Pathway Activation

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in the regulation of cell proliferation, differentiation, and apoptosis. Ochratoxin A has been shown to activate all three major MAPK pathways: ERK, JNK, and p38. This activation can lead to conflicting cellular outcomes, with ERK activation often promoting cell survival, while JNK and p38 activation are typically associated with apoptosis and inflammatory responses.

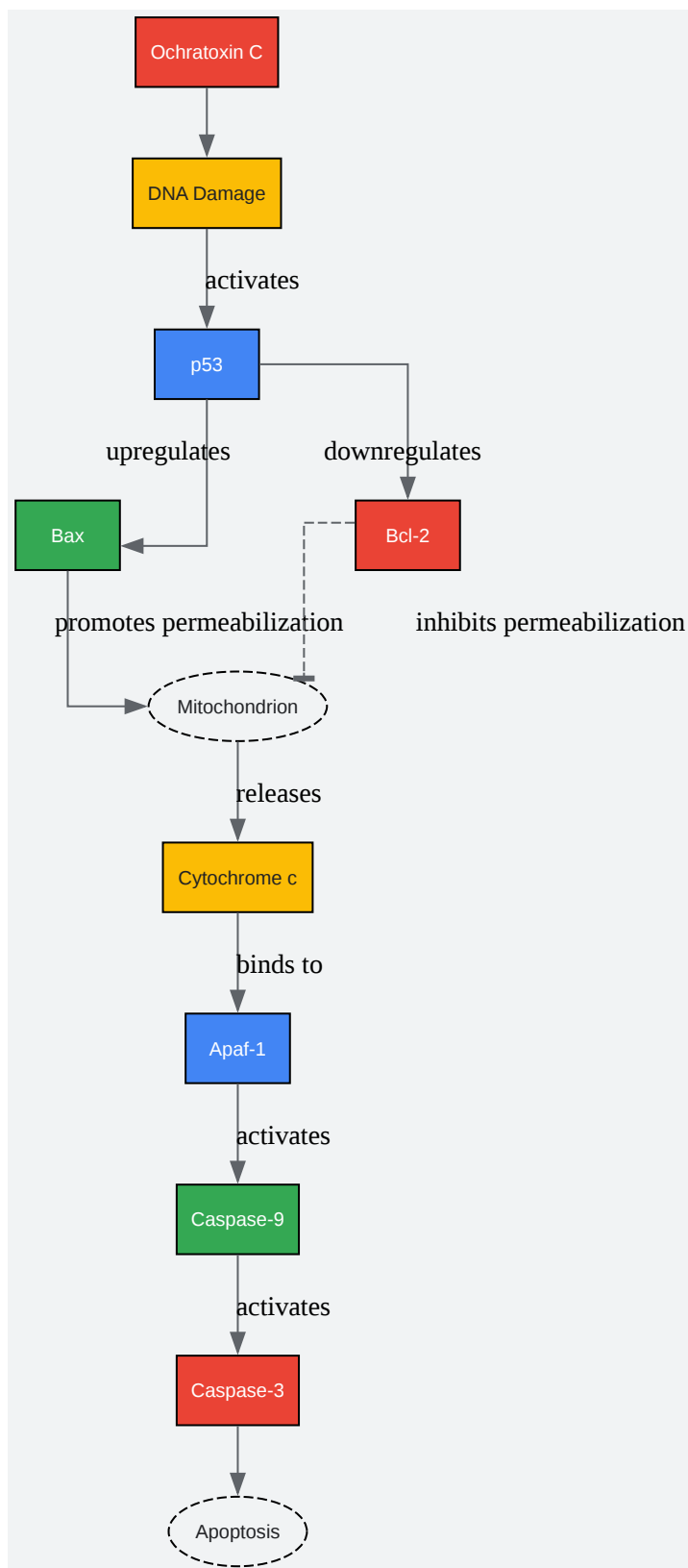


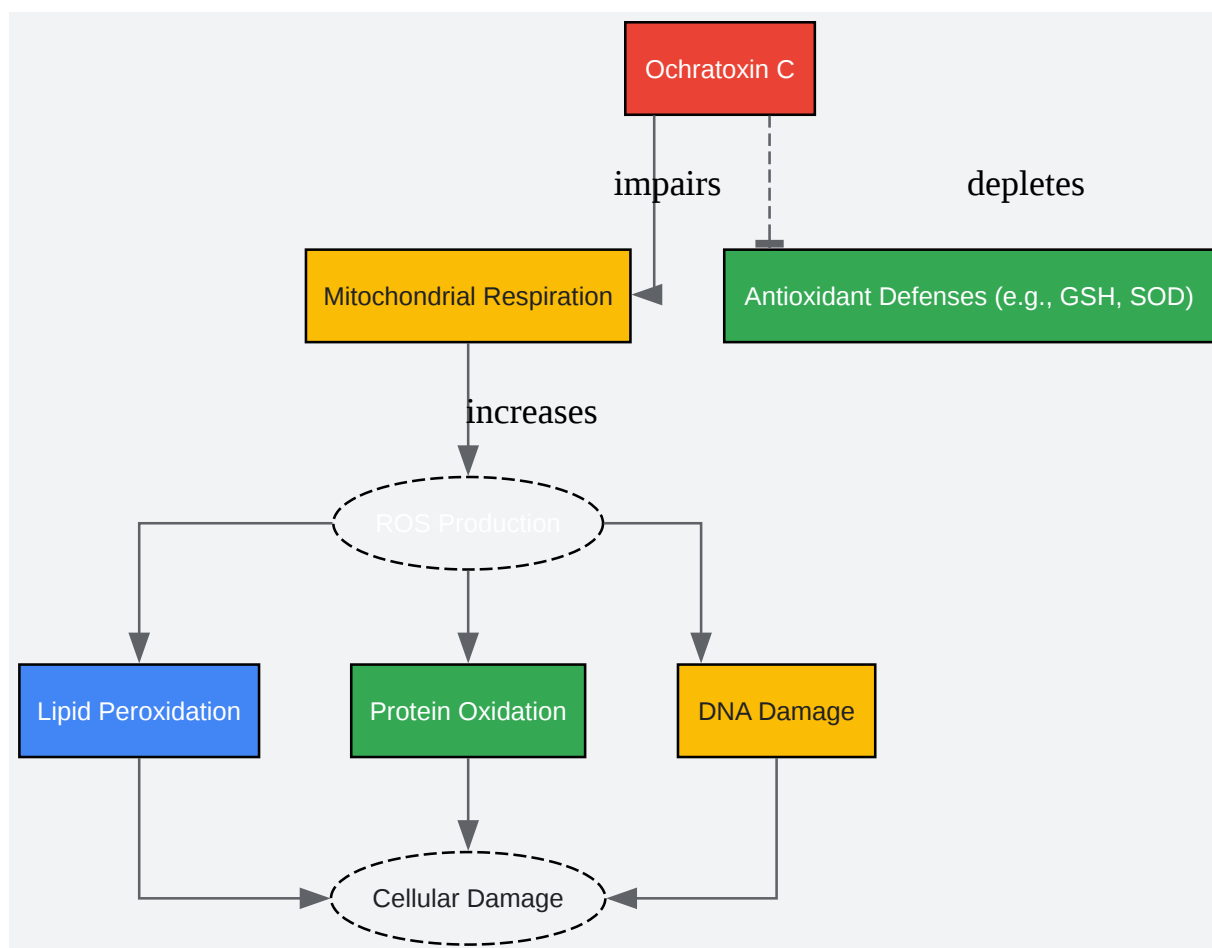
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MAPK signaling pathway activation by **Ochratoxin C**.

p53-Mediated Apoptosis

The tumor suppressor protein p53 plays a central role in initiating apoptosis in response to cellular stress, such as DNA damage induced by ochratoxins. Ochratoxin A can lead to the stabilization and activation of p53, which in turn transcriptionally activates pro-apoptotic genes like Bax and PUMA, leading to the mitochondrial pathway of apoptosis.





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